(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol
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Overview
Description
“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol” is a chemical compound that belongs to the class of heterocyclic compounds . It is structurally similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine .
Synthesis Analysis
The synthesis of compounds based on the 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol structure has been reported . The series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides were synthesized using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring fused with a 1,4-dioxin ring . The empirical formula is C7H7NO3 .Scientific Research Applications
Antimicrobial Agents
This compound has been evaluated as a wide spectrum antimicrobial agent against pathogenic fungal and bacterial strains. The novel surfactant-like compounds based on this chemical structure show promise in combating various microbial infections .
Treatment for Sickle Cell Disease
Orphan designation EU/3/20/2335 was granted for a derivative of this compound, known as FT-4202, for the treatment of sickle cell disease. This highlights its potential in pharmacological applications related to blood disorders .
Synthesis of Pyrimidines
The compound has been utilized in chemical transformations to synthesize various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines, which are important in medicinal chemistry for their potential biological activities .
Development of Electron-Poor Acceptors
A multistep synthesis involving this compound has led to the creation of electron-poor acceptors like 6,7-dihydro-1,4-dioxino-[2,3-f][2,1,3]-benzothiadiazole. These acceptors have good solubility in organic solvents and are significant for coating processes in material sciences .
Calcium Antagonist Agents
New compounds possessing the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine group have shown moderate anticalcium activity. This suggests its use in developing agents that can modulate calcium channels in biological systems .
Efficient Synthesis of Pyridine Derivatives
The compound serves as a precursor for an efficient synthesis approach for 2-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridines derivatives via a Smiles rearrangement. These derivatives are valuable in various chemical synthesis applications .
Future Directions
The future directions for this compound could involve further exploration of its potential antimicrobial properties . Only two compounds with alkyl chain C12 and C14 showed significant activity against microbes . So, these two compounds should be considered as potential disinfectants with selective effect against certain bacterial and fungal strains .
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOMKOGJYRREF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619189 |
Source
|
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol | |
CAS RN |
443956-46-5 |
Source
|
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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